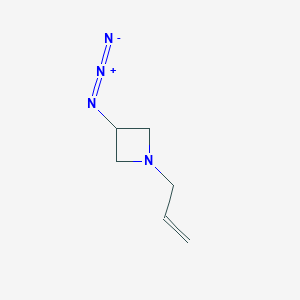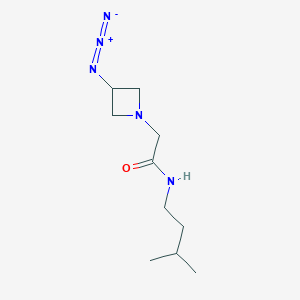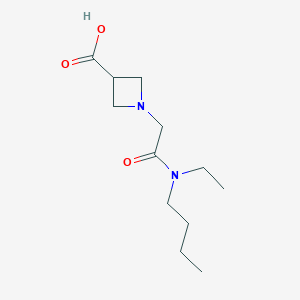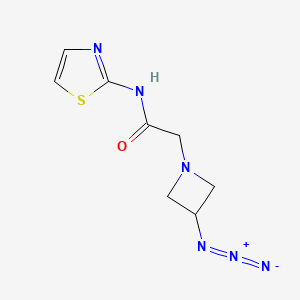
1-Allyl-3-azidoazetidine
Overview
Description
1-Allyl-3-azidoazetidine is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-azidoazetidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of an allyl azide with an azetidine derivative. This reaction typically requires mild conditions and can be catalyzed by transition metals such as cobalt . Another method involves the ring-opening polymerization of azetidine monomers, which can be achieved through both anionic and cationic mechanisms .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-azidoazetidine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the azido group under mild conditions.
Major Products:
Oxidation: Formation of nitrenes and subsequent products.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
1-Allyl-3-azidoazetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allyl-3-azidoazetidine involves the reactivity of its azido group. The azido group can undergo the Winstein rearrangement, leading to the formation of isomers and reactive intermediates such as nitrenes . These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, resulting in diverse chemical transformations.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain.
Azetidines: Four-membered nitrogen-containing rings without the allyl or azido groups.
Uniqueness: 1-Allyl-3-azidoazetidine is unique due to the presence of both an allyl and an azido group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo the Winstein rearrangement and form reactive intermediates sets it apart from other azetidines and aziridines .
Properties
IUPAC Name |
3-azido-1-prop-2-enylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-3-10-4-6(5-10)8-9-7/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYLPTXUBMBGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















